molecular formula C9H11NO4 B1212393 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 61969-53-7

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1212393
CAS No.: 61969-53-7
M. Wt: 197.19 g/mol
InChI Key: YNCOLLPSNIHBGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is fungal laccases . Laccases are blue multicopper enzymes that belong to the ligninolytic enzymatic system of fungi . They are known for their high stability and wide substrate spectrum, making them increasingly important in white biotechnology .

Mode of Action

This compound interacts with its target, the fungal laccases, through a process of oxidation . The laccase-catalyzed reactions lead to the oxidation of the substrate via a cation radical, which has been described to undergo proton addition to form a quinonoid derivative or nucleophilic attack by itself producing homomolecular dimers .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of various aromatic compounds while reducing molecular oxygen to water . This process is catalyzed by laccases and leads to the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate .

Pharmacokinetics

It’s known that the substrate affinity of the enzyme for this compound is rather low (km 07–14 mM) .

Result of Action

The result of the action of this compound is the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate . These products are formed without the addition of a reaction partner .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of solvents like water or methanol . In laccase-catalyzed syntheses performed in aqueous solutions or in the presence of methanol or other alcohols, undesirable heteromolecular coupling reactions between the laccase substrate and solvents must be taken into account .

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide plays a significant role in biochemical reactions, particularly those involving oxidative enzymes. It has been shown to interact with fungal laccases, which are enzymes that catalyze the oxidation of phenolic and non-phenolic substrates . The interaction between this compound and laccases results in the formation of quinonoid derivatives and other oxidation products . These interactions are crucial for understanding the compound’s role in oxidative stress and detoxification processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of oxidative enzymes, leading to changes in gene expression and cellular metabolism . The compound’s ability to form quinonoid derivatives can impact redox signaling and cellular responses to oxidative stress. Additionally, its interactions with laccases suggest potential roles in cellular detoxification mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by laccases, leading to the formation of cation radicals . These radicals can undergo proton addition to form quinonoid derivatives or participate in nucleophilic attacks, resulting in the formation of homomolecular or heteromolecular dimers . The compound’s low substrate affinity for laccases (Km 0.7–1.4 mM) indicates that it can be used for derivatization of various substances with nucleophilic substituents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its oxidation and interaction with enzymes . Long-term studies have shown that the compound can undergo degradation, leading to a decrease in its efficacy and potential changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress and enhancing detoxification processes . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as laccases, which catalyze its oxidation and the formation of quinonoid derivatives . These metabolic pathways are essential for understanding the compound’s role in cellular redox balance and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to be transported through aqueous environments, and its interactions with specific transporters can affect its localization and accumulation within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in oxidative metabolism . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentisic acid ethanolamide can be synthesized through the reaction of gentisic acid with ethanolamine. The reaction typically involves the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of ethanolamine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of gentisic acid ethanolamide involves the large-scale synthesis of gentisic acid followed by its reaction with ethanolamine. The production process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Gentisic acid ethanolamide can undergo oxidation reactions, particularly due to the presence of hydroxyl groups on the aromatic ring.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur on the aromatic ring, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens and nitrating agents.

Major Products

    Oxidation: Oxidation of gentisic acid ethanolamide can lead to the formation of quinones.

    Reduction: Reduction can result in the formation of hydroquinones.

    Substitution: Substitution reactions can yield various substituted derivatives of gentisic acid ethanolamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gentisic acid ethanolamide is unique due to its specific combination of gentisic acid and ethanolamine, which imparts distinct solubilizing and antiseptic properties. This makes it particularly useful in pharmaceutical applications where both solubility and antimicrobial activity are desired .

Properties

IUPAC Name

2,5-dihydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCOLLPSNIHBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210994
Record name Gentisic acid ethanolamide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61969-53-7
Record name 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61969-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisic acid ethanolamide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentisic acid ethanolamide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTISIC ACID ETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in current research?

A: this compound is primarily utilized as a substrate for laccase-catalyzed reactions to synthesize novel compounds with potential biological activity. [, , , , ] This approach aims to develop new antibiotics and other pharmaceuticals.

Q2: Can you provide examples of successful applications of this compound in drug discovery?

A: Research shows promising results in synthesizing new aminoglycoside antibiotics using this compound. [] Laccases were used to couple this compound with existing antibiotics like Kanamycin, Tobramycin, and Gentamicin. These novel derivatives demonstrated comparable or even enhanced antibacterial activity against various Staphylococci strains, including multidrug-resistant ones, compared to the parent antibiotics.

Q3: Beyond antibacterial activity, have any other biological activities been observed in compounds derived from this compound?

A: While antibacterial activity is a significant focus, research also identified synthesized thiosulfoesters, incorporating a this compound moiety, exhibiting antithrombotic and antiviral activities. [] These findings highlight the compound's potential in developing therapeutics for various diseases beyond bacterial infections.

Q4: What are the advantages of using laccases with this compound in synthesizing new compounds?

A: Laccase-catalyzed reactions offer a green chemistry approach, often using milder reaction conditions and minimizing the use of harsh chemicals. [, ] This method aligns with sustainable chemistry principles and can potentially reduce environmental impact compared to traditional synthetic routes.

Q5: Are there any computational studies exploring the properties or potential applications of this compound?

A: Research employed virtual biological screening using the PASS computer system and molecular docking to predict potential biological activities of synthesized thiosulfoesters incorporating this compound. [] These computational approaches guide further experimental research and provide insights into structure-activity relationships.

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